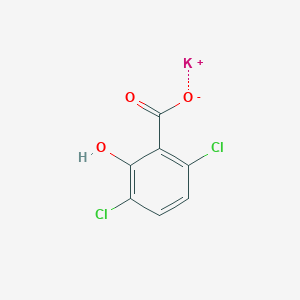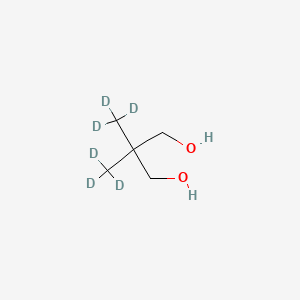
NPG Glycol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NPG Glycol-d6, also known as deuterated neopentyl glycol, is a deuterium-labeled compound. It is a derivative of neopentyl glycol (2,2-dimethylpropane-1,3-diol) where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NPG Glycol-d6 typically involves the deuteration of neopentyl glycol. One common method is the hydrogen-deuterium exchange reaction, where neopentyl glycol is treated with deuterium gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas safely. The reaction is monitored closely to ensure complete deuteration, and the product is purified using techniques such as distillation or crystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
NPG Glycol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
NPG Glycol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of high-performance polymers and resins due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of NPG Glycol-d6 is primarily related to its isotopic properties. The presence of deuterium atoms affects the compound’s physical and chemical behavior, such as bond strength and reaction rates. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Neopentyl Glycol (2,2-dimethylpropane-1,3-diol): The non-deuterated form of NPG Glycol-d6.
Ethylene Glycol (1,2-ethanediol): A simpler diol with similar chemical properties.
Propylene Glycol (1,2-propanediol): Another diol with comparable reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct isotopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential. Additionally, the deuterium atoms can influence the compound’s reactivity and stability, making it useful in specific industrial and research applications.
Propiedades
Fórmula molecular |
C5H12O2 |
|---|---|
Peso molecular |
110.18 g/mol |
Nombre IUPAC |
2,2-bis(trideuteriomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i1D3,2D3 |
Clave InChI |
SLCVBVWXLSEKPL-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CO)(CO)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
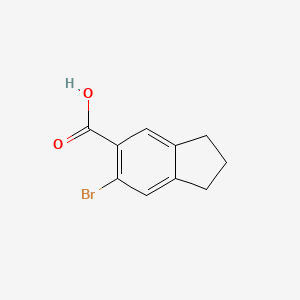
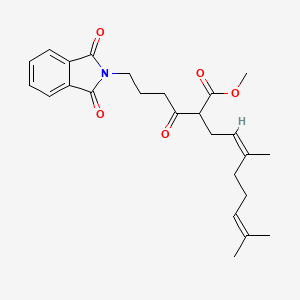
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)
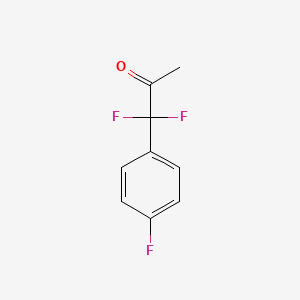
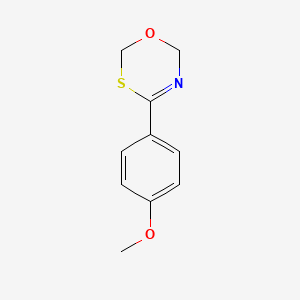
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
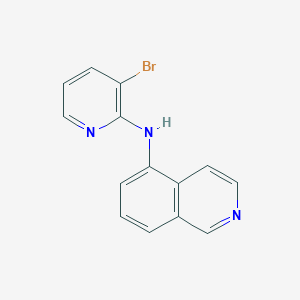
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)
![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)
